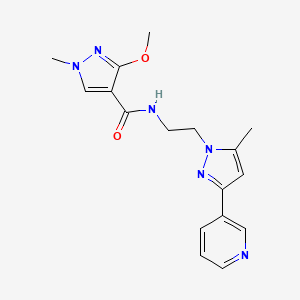

3-methoxy-1-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

3-methoxy-1-methyl-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O2/c1-12-9-15(13-5-4-6-18-10-13)20-23(12)8-7-19-16(24)14-11-22(2)21-17(14)25-3/h4-6,9-11H,7-8H2,1-3H3,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMEMJKICPBGDOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNC(=O)C2=CN(N=C2OC)C)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methoxy-1-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide is a compound that belongs to the class of pyrazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-methoxy-1-methyl-N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-1H-pyrazole-4-carboxamide can be represented as follows:

This compound features a complex arrangement that includes methoxy, methyl, pyridine, and pyrazole moieties, contributing to its biological activity.

Anticancer Activity

Recent studies have shown that pyrazole derivatives exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, it demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutics.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been investigated through various in vitro and in vivo models. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives is well-documented. This compound has shown activity against several bacterial strains, indicating its potential as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 16 | |

| Bacillus subtilis | 64 |

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound acts as a selective inhibitor of COX enzymes, which play a crucial role in the inflammatory response.

- Induction of Apoptosis : In cancer cells, it promotes apoptotic pathways leading to cell death.

- Antioxidant Activity : The presence of methoxy groups may enhance its ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Case Studies and Research Findings

A recent study highlighted the effectiveness of this compound in reducing inflammation in a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in swelling compared to control groups, showcasing its therapeutic potential for inflammatory diseases.

Another research effort focused on the anticancer properties of pyrazole derivatives similar to this compound, revealing that they could induce cell cycle arrest and apoptosis in various cancer types through modulation of signaling pathways such as PI3K/Akt and MAPK.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares a pyrazole-carboxamide scaffold with multiple derivatives reported in the evidence. Key structural variations among analogs include:

Key Advantages and Limitations

- Target Compound : The methoxy group may improve aqueous solubility compared to chloro or CF₃ analogs, but the bulky ethyl-linked pyrazole could reduce membrane permeability.

- Compound 120 () : Exceptional potency but complex synthesis requiring HPLC purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.